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Compound of Interest

Compound Name: 3-Chloro-N-methylbenzylamine

Cat. No.: B1295239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and
synthesis of 3-Chloro-N-methylbenzylamine. The information is intended to support research
and development activities by offering detailed experimental data and protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Chloro-N-
methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
7.38-7.25 m 4H Ar-H
3.62 S 2H -CHz-
3.32 brs 1H NH
2.22 S 3H -CHs
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Solvent: DMSO-ds, Frequency: 300 MHz.[1]
13C NMR Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental data, the following 13C NMR chemical shifts
have been predicted using computational models. These predictions are based on the structure
of 3-Chloro-N-methylbenzylamine and are intended as a guide for spectral interpretation.

Chemical Shift (8) ppm Assighment
~142 Ar-C-CHz
~133 Ar-C-Cl

~130 Ar-CH

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~55 -CH2-

~35 -CHs

Mass Spectrometry (MS)

ESI-MS Data
mlz lon
156 [M+H]*

lonization Method: Electrospray lonization (ESI).[1]

Infrared (IR) Spectroscopy (Predicted)

As experimental IR data is not readily available, the following characteristic absorption bands
are predicted based on the functional groups present in 3-Chloro-N-methylbenzylamine.
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 3500

Medium, Sharp

N-H Stretch (Secondary

Amine)
3000 - 3100 Medium C-H Stretch (Aromatic)
2800 - 3000 Medium C-H Stretch (Aliphatic)
1450 - 1600 Medium to Strong C=C Stretch (Aromatic Ring)
1000 - 1350 Strong C-N Stretch
650 - 850 Strong C-CI Stretch

Experimental Protocols
Synthesis of 3-Chloro-N-methylbenzylamine

A common method for the synthesis of 3-Chloro-N-methylbenzylamine is via the reaction of

3-chlorobenzyl chloride with methylamine.

Materials:

o 3-chlorobenzyl chloride

e Methylamine (e.g., 40% in water)

e Sodium hydroxide

» Diethyl ether or other suitable organic solvent

e Anhydrous magnesium sulfate or sodium sulfate

e Deionized water

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-

chlorobenzyl chloride in a suitable solvent such as ethanol.
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e Cool the flask in an ice bath and slowly add an excess of aqueous methylamine solution
dropwise with continuous stirring.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours until the reaction is complete (monitored by TLC).

e Cool the reaction mixture and add aqueous sodium hydroxide to neutralize the excess acid
and deprotonate the amine salt.

o Transfer the mixture to a separatory funnel and extract the product with an organic solvent
like diethyl ether.

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

o Purify the crude product by vacuum distillation or column chromatography to yield pure 3-
Chloro-N-methylbenzylamine.

This is a generalized protocol and may require optimization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
o Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Chloro-N-

methylbenzylamine in a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR
tube.

e IH NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a
frequency of 300 MHz or higher. Set appropriate spectral width, acquisition time, and
relaxation delay.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A higher number of scans
may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source
(e.g., Electrospray lonization - ESI). Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

o Sample Preparation: As 3-Chloro-N-methylbenzylamine is a liquid, a neat spectrum can be
obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

e Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the
spectrum over the appropriate wavenumber range (typically 4000-400 cm~1).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for 3-Chloro-N-
methylbenzylamine.

3-Chlorobenzyl Chloride Nucleophilic Aqueous Workup N Purification 3-Chloro-N-
+ Methylamine Substitution & Extraction (Distillation/Chromatography) methylbenzylamine

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Chloro-N-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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